molecular formula C4H9NO2 B016042 (R)-(+)-2-Methoxypropionamide CAS No. 336111-21-8

(R)-(+)-2-Methoxypropionamide

Cat. No. B016042
M. Wt: 103.12 g/mol
InChI Key: WOGXHNJBKGZMHV-GSVOUGTGSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

This would involve a discussion of the current limitations or challenges associated with the compound and potential future research directions to overcome these challenges.


For a specific compound like “®-(+)-2-Methoxypropionamide”, you would need to consult scientific literature or databases for detailed information. If you have access to scientific databases or journals, you could search for this compound to find relevant papers. If you’re affiliated with a university, you might have access to these resources through your institution’s library. If not, resources like Google Scholar can still provide a lot of useful information, and many papers are freely available. Please note that understanding these papers may require a background in chemistry or a related field. If you’re having trouble, it could be helpful to consult with a mentor or colleague who has expertise in this area. They might be able to explain the content of the papers or suggest additional resources for you to learn from. I hope this helps, and I wish you the best of luck with your research!


properties

IUPAC Name

(2R)-2-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGXHNJBKGZMHV-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Methoxypropionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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